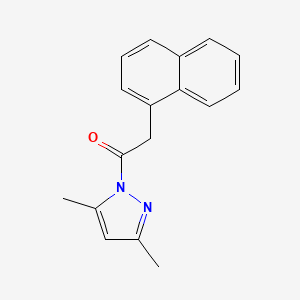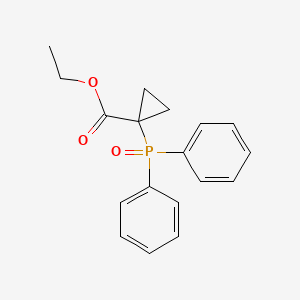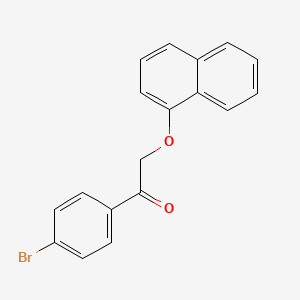![molecular formula C14H21BrN2O B5829502 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor.
Mechanism of Action
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor by binding to its allosteric site. This results in the modulation of various downstream signaling pathways and cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential antidepressant effects and has been shown to have anxiolytic and antinociceptive effects in animal models. Furthermore, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have antitumor effects in various cancer cell lines and has been investigated as a potential chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects may be cell-type-specific, which can make it difficult to generalize findings across different cell types.
Future Directions
There are several future directions for research on 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and downstream signaling pathways. Additionally, there is a need to investigate its potential side effects and toxicity in vivo to assess its safety for clinical use. Finally, there is a need to develop more selective sigma-1 receptor ligands to improve the specificity and efficacy of this class of compounds.
Synthesis Methods
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 1-(2-hydroxyethyl)-4-methylpiperazine with 4-bromo-2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires careful temperature control and reaction time monitoring. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor and has been investigated for its potential neuroprotective, antidepressant, and antitumor effects.
properties
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXEMNDRRGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)


![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)

![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)